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Introduction

CC-122, also known as Avadomide, is a novel oral agent that belongs to the class of Cereblon
E3 Ligase Modulating Drugs (CELMoDs).[1] It exerts potent antitumor and immunomodulatory
effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-
DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate
specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal
degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4]
The degradation of these lymphoid transcription factors results in two key downstream effects:
direct cell-autonomous apoptosis in malignant B-cells and costimulation of T cells, leading to
enhanced anti-tumor immunity.[5][6]

These dual mechanisms of action provide a strong rationale for combining CC-122 with other
established chemotherapy and targeted agents to enhance efficacy and overcome resistance.
This document provides a summary of key clinical and preclinical findings, along with detailed
protocols for relevant experiments involving CC-122 in combination therapies.

Section 1: Mechanism of Action
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CC-122 modulates the CRL4-CRBN E3 ubiquitin ligase complex. In normal cellular function,
Ikaros and Aiolos act as transcriptional repressors. CC-122's binding to cereblon induces the
recruitment of these proteins to the E3 ligase complex, tagging them for proteasomal
degradation.[4][7]

In B-cell ymphomas, the degradation of Ikaros and Aiolos leads to the derepression of
interferon (IFN)-stimulated genes, which contributes to apoptosis in both activated B-cell (ABC)
and germinal center B-cell (GCB) diffuse large B-cell ymphoma (DLBCL) cell lines.[5][7] This is
a key differentiator from earlier-generation immunomodulatory drugs like lenalidomide, which
show preferential activity in the ABC subtype.[5][6]

Simultaneously, in T cells, the degradation of these same transcription factors leads to
enhanced production of Interleukin-2 (IL-2) and T-cell costimulation, boosting the immune

system's ability to target and eliminate cancer cells.[6][7]
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Patient Screening
(R/R DLBCL or FL)

Enrollment (N=68)
Preparation

Cycle 1 (28 days) Isolate PBMCs Culture MCL Cells
- CC-122: 3mg, 5 days on/2 off (Effector Cells) (Target Cells)

- Rituximab: 375mg/mz2 on Day 8

l ¢ Treatment ¥

Cycles 2-6 Pre-treat PBMCs with Coat MCL Cells with
- CC-122: 3mg, 5 days on/2 off CC-122 or Control R|tUX|mab

- Rituximab: 375mg/mz2 on Day 1

l As\sg & Aniys{s

Subsequent Cycles (up to 2 yrs) Co-culture Effector
- CC-122: 3mg, 5 days on/2 off and Target Cells (4-6h)
- Rituximab: Day 1 every 3rd cycle

Measure Target Cell Lysis

(Flow Cytometry or
Fluorescence Release)

Endpoint Analysis

- Primary: Safety & Tolerability
- Secondary: ORR, mDOR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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